molecular formula C20H23N3O2S B4629248 N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4629248
M. Wt: 369.5 g/mol
InChI Key: RAXPFJZJINROEC-UHFFFAOYSA-N
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Description

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a benzene ring with isopropyl and methyl substituents

Preparation Methods

The synthesis of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.

    Final Assembly: The final step involves the coupling of the pyrazole ring with the benzene ring containing the isopropyl group, typically using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium.

Scientific Research Applications

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole ring can interact with various receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

    N-(2-Methylphenyl)-N’-phenyl-1,4-benzenediamine: This compound shares structural similarities but differs in its functional groups and biological activities.

    N-Methyl-1-phenyl-N-(1-phenyl-2-propanyl)-2-propanamine: Another structurally related compound with different pharmacological properties.

    Benzene, 1-methyl-4-(1-methylethenyl)-: This compound has a similar benzene ring structure but lacks the pyrazole and sulfonamide groups, leading to different chemical and biological properties.

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-15(2)17-8-10-19(11-9-17)26(24,25)22-20-12-13-23(21-20)14-18-7-5-4-6-16(18)3/h4-13,15H,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXPFJZJINROEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

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